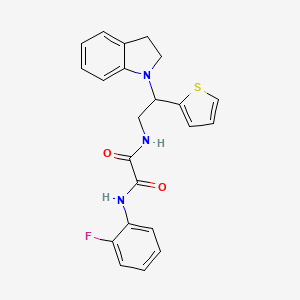

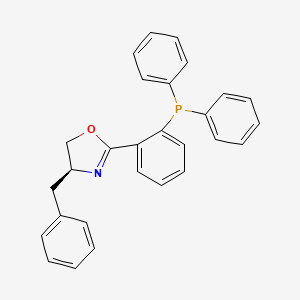

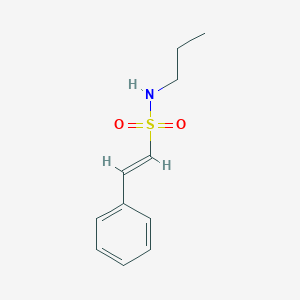

(S)-4-benzyl-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-4-Benzyl-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole, or (S)-4-BPPDO for short, is a chiral phosphine ligand used in organic synthesis and catalysis. It is a versatile tool for the creation of highly enantioselective products, with applications in the synthesis of pharmaceuticals, agrochemicals, and other products.

Aplicaciones Científicas De Investigación

Crystal and Solution Structures

The compound has been studied for its crystal and solution structures, particularly in its complexes with palladium. Baltzer et al. (1996) explored the crystal and solution structures of palladium complexes using X-ray crystallography and 2D-NMR spectroscopy. They found a good agreement between solution and solid-state equilibria of the isomers, demonstrating the compound's versatility in coordination chemistry (Baltzer, Macko, Schaffner, & Zehnder, 1996).

Structural Characterization in Iron Complexes

Sedinkin et al. (2008) synthesized the first phosphinooxazoline chelate complexes of iron, including (S)-4-benzyl-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole. Their research provided insights into the structural and electronic properties of these complexes (Sedinkin, Rath, & Bauer, 2008).

Lanthanide Coordination Chemistry

Pailloux et al. (2011) developed syntheses for this compound and explored its coordination chemistry with lanthanides like Nd(NO3)3 and Yb(NO3)3. They observed that the ligands act as monodentate PO or bidentate, chelating PO,N donors, showcasing the compound's utility in lanthanide coordination chemistry (Pailloux, Shirima, Duesler, Smith, & Paine, 2011).

Role in Asymmetric Induction

Schaffner et al. (1998) investigated the role of this compound in the palladium-catalyzed allylic substitution reaction. They demonstrated a configurational relationship between the orientation of the allyl ligand and the absolute configuration of the substitution product (Schaffner, Müller, Neuburger, & Zehnder, 1998).

Antimicrobial Properties

Al-Sabti et al. (2010) synthesized a novel ligand related to this compound and its metal complexes, exploring their antimicrobial properties. This research indicates potential applications in the development of new antimicrobial agents (Al-Sabti, Al-Amiery, Marzoog, & Al-Majedy, 2010).

Catalytic Properties

Speiser and colleagues (2004) prepared phosphinooxazoline ligands and examined their catalytic properties in ethylene oligomerization. The study contributes to understanding the catalytic behavior of such complexes in industrial applications (Speiser, Braunstein, Saussine, & Welter, 2004).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as diphosphines, are known to act as ligands in inorganic and organometallic chemistry . They are identified by the presence of two phosphino groups linked by a backbone, and are usually chelating .

Mode of Action

It’s worth noting that diphosphines, which share structural similarities with this compound, are often used as bidentate ligands in catalysis . They can bind to a metal atom at two points, forming a five-membered ring, which can result in different coordination geometries and catalytic behavior .

Biochemical Pathways

Similar compounds have been used to prepare sulfide-capped triruthenium hydrido clusters, which are employed as catalysts for asymmetric hydrogenation of tiglic acid .

Pharmacokinetics

The compound’s thermal and morphological stability is improved due to the substitution with electron-withdrawing diphenylphosphine oxide (dppo) moieties .

Result of Action

Similar compounds have been used in the preparation of catalysts for asymmetric hydrogenation .

Action Environment

The compound’s thermal and morphological stability is improved due to the substitution with electron-withdrawing dppo moieties .

Propiedades

IUPAC Name |

[2-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-diphenylphosphane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24NOP/c1-4-12-22(13-5-1)20-23-21-30-28(29-23)26-18-10-11-19-27(26)31(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h1-19,23H,20-21H2/t23-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXKBZZCPBWBSKT-QHCPKHFHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(O1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N=C(O1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24NOP |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 6-benzyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2477967.png)

![5-(isopentylthio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2477969.png)

![1-[4-[(3S)-3-Methoxypyrrolidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2477976.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-tosylacetamide](/img/structure/B2477978.png)

![3-benzyl-7-((pyridin-2-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2477981.png)